Cas no 1217451-76-7 ((1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine)
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE-HCL
- (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE
- (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHAN-1-AMINE
- (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
- EN300-147098
- Y11779
- (1R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE
- DB-179407
- AKOS015851723
- SCHEMBL3702590
- 1217451-76-7
- J-502124
-
- MDL: MFCD06762157
- Inchi: 1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1
- InChI Key: ZZIXVAMBEACSOF-ZCFIWIBFSA-N
- SMILES: FC1C=CC(=C(C=1)OC)[C@@H](C)N
Computed Properties
- Exact Mass: 169.090292168g/mol
- Monoisotopic Mass: 169.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- XLogP3: 1.3
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D579056-1g |
(1R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHAN-1-AMINE |
1217451-76-7 | 97% | 1g |
$685 | 2024-05-24 | |
| eNovation Chemicals LLC | D579056-5g |
(1R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHAN-1-AMINE |
1217451-76-7 | 97% | 5g |
$1590 | 2024-05-24 | |
| Enamine | EN300-147098-0.05g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 0.05g |
$935.0 | 2023-06-08 | ||
| Enamine | EN300-147098-0.1g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 0.1g |
$980.0 | 2023-06-08 | ||
| Enamine | EN300-147098-0.25g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 0.25g |
$1024.0 | 2023-06-08 | ||
| Enamine | EN300-147098-0.5g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 0.5g |
$1069.0 | 2023-06-08 | ||
| Enamine | EN300-147098-1.0g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 1g |
$1113.0 | 2023-06-08 | ||
| Enamine | EN300-147098-2.5g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 2.5g |
$2185.0 | 2023-06-08 | ||
| Enamine | EN300-147098-5.0g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 5g |
$3231.0 | 2023-06-08 | ||
| Enamine | EN300-147098-10.0g |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
1217451-76-7 | 10g |
$4791.0 | 2023-06-08 |
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Suppliers
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
Comprehensive Analysis of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (CAS No. 1217451-76-7): Properties, Applications, and Research Insights
The compound (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (CAS No. 1217451-76-7) is a chiral amine derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the 4-fluoro and 2-methoxy substituents on the phenyl ring, make it a valuable intermediate for synthesizing bioactive molecules. This article delves into its properties, synthetic routes, and emerging applications, addressing key questions often searched by researchers and industry professionals.
One of the most frequently asked questions about (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine revolves around its stereochemistry and enantiomeric purity. The (1R) configuration ensures high selectivity in asymmetric synthesis, a critical factor for drug development. Recent studies highlight its role in designing central nervous system (CNS) targeting compounds, aligning with the growing interest in neurodegenerative disease therapeutics. Keywords like "chiral amine synthesis" and "fluorinated phenyl derivatives" are often associated with this compound in academic literature.
From a synthetic perspective, CAS No. 1217451-76-7 is typically prepared via reductive amination of the corresponding ketone precursor, using chiral catalysts to achieve high enantiomeric excess (ee). Researchers are increasingly exploring green chemistry approaches, such as biocatalysis or flow chemistry, to optimize its production—a topic trending in sustainable pharmaceutical manufacturing. The compound’s logP and pKa values further make it a subject of interest in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
In addition to its pharmaceutical relevance, (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine has garnered attention in material science. Its fluorinated aromatic core contributes to liquid crystal and polymeric material applications, where thermal stability and electronic properties are crucial. Searches for "fluorinated building blocks" and "high-performance materials" often intersect with discussions about this compound.
Safety and regulatory aspects of CAS No. 1217451-76-7 are also frequently queried. While it is not classified as hazardous under current guidelines, proper handling protocols are recommended due to its amine functionality. The compound’s MSDS (Material Safety Data Sheet) details storage conditions and compatibility, which are vital for industrial-scale applications.
Looking ahead, the demand for (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is expected to rise, driven by its versatility in drug discovery and advanced material design. Innovations in catalytic asymmetric synthesis and computational modeling are likely to further enhance its accessibility and utility. For researchers, staying updated on patent landscapes and structure-activity relationship (SAR) studies involving this compound is essential.
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